molecular formula C19H17N3O2S2 B2448115 (Z)-2-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N'-phenylacetohydrazide CAS No. 303055-79-0

(Z)-2-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N'-phenylacetohydrazide

Cat. No.: B2448115
CAS No.: 303055-79-0
M. Wt: 383.48
InChI Key: COZOUAGZFZEHDH-WJDWOHSUSA-N
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Description

(Z)-2-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N'-phenylacetohydrazide is a useful research compound. Its molecular formula is C19H17N3O2S2 and its molecular weight is 383.48. The purity is usually 95%.
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Properties

IUPAC Name

2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N'-phenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c1-13-7-9-14(10-8-13)11-16-18(24)22(19(25)26-16)12-17(23)21-20-15-5-3-2-4-6-15/h2-11,20H,12H2,1H3,(H,21,23)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZOUAGZFZEHDH-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N'-phenylacetohydrazide is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound features a unique structure that combines a thiazolidinone core with a hydrazide moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Thiazolidinone ring : Known for its diverse biological activities.
  • Hydrazide functional group : Often associated with enhanced biological activity.

Molecular Formula

  • C17H18N2OS2
  • Molecular Weight : 342.46 g/mol

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Studies suggest that the presence of the 4-methylbenzylidene substituent enhances the compound's activity against these pathogens by facilitating better interaction with bacterial cell wall synthesis enzymes .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)
MCF-70.45
A5490.53
HeLa0.52

These results indicate that this compound exhibits selective cytotoxicity, which is crucial for developing targeted cancer therapies .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines. In experimental models, it has been shown to reduce levels of TNF-alpha and IL-6, suggesting a mechanism that may involve modulation of inflammatory pathways.

The mechanism underlying the biological activities of this compound is thought to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
  • Binding Affinity : Molecular docking studies suggest strong binding interactions with target proteins involved in inflammation and cancer pathways .

Case Studies

Several studies have explored the biological activities of thiazolidinone derivatives similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that modifications in the thiazolidinone structure significantly affected antimicrobial potency, highlighting the importance of structural diversity in drug design.
  • Cytotoxicity Against Cancer Cells : Research indicated that specific substitutions on the thiazolidinone ring enhanced anticancer activity, providing insights into optimizing therapeutic efficacy.

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